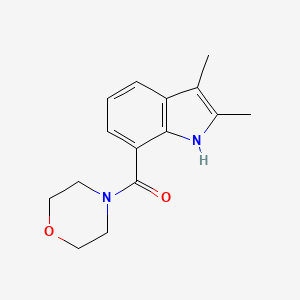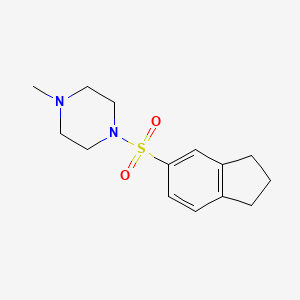
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone, also known as JNJ-10198409, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This compound has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits the activity of GSK-3, which is a serine/threonine kinase that regulates various cellular processes. GSK-3 has two isoforms, GSK-3α and GSK-3β, which have overlapping but distinct functions. (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits both isoforms of GSK-3, but it has a higher affinity for GSK-3β. By inhibiting GSK-3, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone affects various downstream signaling pathways, such as the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. These pathways are involved in cell proliferation, differentiation, and apoptosis, and their dysregulation is associated with various diseases, including cancer.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. In cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone inhibits cell proliferation and induces cell death through apoptosis. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to have neuroprotective effects in models of Alzheimer's disease and bipolar disorder. It also improves glucose metabolism in models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied for its potential use in cancer treatment, which provides a strong rationale for further research. However, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. It also has off-target effects on other kinases, which can complicate its mechanism of action.
Zukünftige Richtungen
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has several potential future directions for research. One direction is to further investigate its mechanism of action and downstream signaling pathways. This can provide insights into the cellular processes that are affected by (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone and can help identify potential biomarkers for patient selection and monitoring. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce its off-target effects. Finally, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone can be tested in preclinical and clinical studies for its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Synthesemethoden
The synthesis of (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone involves a series of chemical reactions. The starting material is 2,3-dimethylindole, which is reacted with chloroacetyl chloride in the presence of triethylamine to form the corresponding N-chloroacetyl-2,3-dimethylindole. This intermediate is then reacted with morpholine in the presence of potassium carbonate to form the N-(morpholin-4-ylmethyl)-2,3-dimethylindole. Finally, this compound is reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone.
Wissenschaftliche Forschungsanwendungen
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In addition, (2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. This compound has also been studied for its potential use in treating other diseases, such as Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-11(2)16-14-12(10)4-3-5-13(14)15(18)17-6-8-19-9-7-17/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJJDPOIPZLFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-7-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)

![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7540036.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)


![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)

![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)